Technical Documentation Center

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone
  • CAS: 898774-98-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Pharmacological Properties and Mechanism of Action of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, a Novel RIPK1 Inhibitor

For Research and Drug Development Professionals Abstract Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory and neurodegenerative diseases.[1][2] Rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory and neurodegenerative diseases.[1][2] Receptor-Interacting Protein Kinase 1 (RIPK1) is a key upstream kinase that governs the activation of this cell death pathway.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of a novel investigational molecule, 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (designated as Compound X), a potent and selective inhibitor of RIPK1. We will delve into its therapeutic rationale, detail its mechanism of action, provide robust experimental protocols for its characterization, and discuss its potential applications in disease.

Introduction: The Rationale for Targeting RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial regulator of cell death and inflammation.[5] Its kinase activity is a key driver of necroptosis, a programmed form of necrosis that, unlike apoptosis, results in the release of cellular contents and can trigger a potent inflammatory response.[1] Dysregulation of RIPK1-mediated necroptosis has been implicated in a wide range of pathologies, including:

  • Neurodegenerative Diseases: Elevated RIPK1 levels are associated with microglial-mediated inflammation and neuronal cell death in conditions like Alzheimer's and Parkinson's disease.[6][7]

  • Inflammatory Diseases: RIPK1 plays a primary role in initiating inflammatory cell death in response to stimuli like TNFα, making it an attractive target for autoimmune disorders.[6]

  • Ischemia-Reperfusion Injury: Necroptosis is a significant contributor to tissue damage in conditions such as stroke and myocardial infarction.[8][9]

The development of small molecule inhibitors targeting the kinase activity of RIPK1 represents a promising therapeutic strategy to mitigate the detrimental effects of necroptosis in these diseases.[1][4]

Physicochemical Properties of Compound X

Compound X, 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, is an aromatic ketone. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to its biological target.[10]

PropertyValueSource
Molecular Formula C₁₇H₁₅F₃O₂ChemScene[11]
Molecular Weight 308.30ChemScene[11]
SMILES COC1=CC=CC(CCC(=O)C2=CC(=CC=C2)C(F)(F)F)=C1ChemScene[11]
Storage Sealed in dry, 2-8℃ChemScene[11]

Mechanism of Action: Inhibition of the Necroptosis Pathway

Compound X has been identified as a potent and selective inhibitor of the kinase activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step in the formation of the necrosome complex.[2][12] This complex, composed of activated RIPK1 and RIPK3, is responsible for phosphorylating the downstream effector protein, Mixed Lineage Kinase Domain-Like (MLKL).[13] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necroptotic cell death.[12][14]

The inhibitory action of Compound X effectively blocks this cascade at an early stage, thereby preventing the execution of necroptosis and the subsequent release of pro-inflammatory damage-associated molecular patterns (DAMPs).[3]

Necroptosis_Pathway_Inhibition cluster_0 Upstream Signaling cluster_1 Necrosome Formation & Execution cluster_2 Therapeutic Intervention TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I (Survival/NF-κB) TNFR1->Complex I Forms NF-κB NF-κB Complex I->NF-κB Activation RIPK1 RIPK1 Complex I->RIPK1 Release/Deubiquitination Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome Recruitment MLKL MLKL pMLKL Phosphorylated MLKL Necrosome->MLKL Phosphorylates Cell Death Necroptotic Cell Death pMLKL->Cell Death Oligomerization & Membrane Permeabilization Compound_X Compound X (3-(3-Methoxyphenyl)-3'- trifluoromethylpropiophenone) Compound_X->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by Compound X.

Experimental Protocols for Characterization

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of Compound X in inhibiting the kinase activity of purified recombinant RIPK1.

Methodology: A radiometric kinase assay is a robust method for this purpose.[15][16]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human RIPK1 enzyme, a suitable kinase buffer, [γ-³²P]ATP, and a substrate peptide.

  • Compound Addition: Add serial dilutions of Compound X (or vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a phosphocellulose membrane and washing away excess [γ-³²P]ATP.

  • Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: Compound X is expected to exhibit a dose-dependent inhibition of RIPK1 kinase activity, with a low nanomolar to micromolar IC₅₀ value.

Cellular Necroptosis Assay

Objective: To assess the ability of Compound X to protect cells from induced necroptosis.

Methodology: A cell viability assay in a human cell line susceptible to necroptosis, such as HT-29 cells, is a standard approach.[1][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate HT-29 cells in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Pre-treatment: Pre-incubate the cells with varying concentrations of Compound X for 1-2 hours.[1]

  • Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).[1][17]

  • Incubation: Incubate the cells for 18-24 hours.[1]

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[1]

  • Data Analysis: Normalize the data to untreated controls and calculate the EC₅₀ value, representing the concentration of Compound X that provides 50% protection from necroptosis.

Expected Outcome: Compound X should demonstrate a dose-dependent protection of HT-29 cells from induced necroptosis.

Western Blot Analysis of Necrosome Formation

Objective: To confirm that Compound X inhibits the phosphorylation of key proteins in the necroptosis pathway.

Methodology: Immunoblotting for phosphorylated forms of RIPK1, RIPK3, and MLKL.[14][18]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells (e.g., L929 or HT-29) with a necroptosis-inducing stimulus in the presence or absence of Compound X.

  • Cell Lysis: Harvest the cells at different time points and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RIPK1, phosphorylated RIPK3, and phosphorylated MLKL. Also, probe for total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of Compound X on the phosphorylation of the target proteins.

Expected Outcome: Treatment with Compound X is expected to reduce the levels of phosphorylated RIPK1, RIPK3, and MLKL in a dose-dependent manner.

In Vivo Pharmacological Evaluation

Objective: To assess the anti-inflammatory efficacy of Compound X in a preclinical model of inflammation.

Methodology: The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely used and robust model.[19][20]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer Compound X (or vehicle control) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • LPS Challenge: After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce systemic inflammation.

  • Sample Collection: At a designated time point post-LPS challenge (e.g., 2-6 hours), collect blood and tissue samples (e.g., spleen, liver).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead-based assay.

  • Histopathology: Process tissue samples for histological analysis to assess inflammatory cell infiltration and tissue damage.

  • Data Analysis: Compare the cytokine levels and histopathological scores between the Compound X-treated and vehicle-treated groups.

Expected Outcome: Compound X is anticipated to significantly reduce the production of pro-inflammatory cytokines and ameliorate tissue inflammation in the LPS-induced mouse model.

Potential Therapeutic Applications and Future Directions

The potent and selective inhibition of RIPK1 by 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone positions it as a promising therapeutic candidate for a multitude of diseases driven by necroptosis and inflammation. Key areas of interest for further investigation include:

  • Neurodegenerative Disorders: Evaluating the neuroprotective effects of Compound X in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6]

  • Autoimmune and Inflammatory Diseases: Assessing its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[6][19]

  • Ischemic Injury: Investigating its potential to reduce tissue damage in models of stroke, myocardial infarction, and organ transplantation.[8]

Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a favorable safety and efficacy window for clinical development. Furthermore, exploring the potential for combination therapies with other anti-inflammatory or cytoprotective agents may unlock synergistic therapeutic benefits.

Conclusion

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone represents a novel and promising small molecule inhibitor of RIPK1 kinase activity. Its demonstrated ability to potently block the necroptotic pathway in vitro and its anticipated anti-inflammatory effects in vivo underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for its continued preclinical development and evaluation as a potential treatment for a range of debilitating diseases.

References

  • Development and Application of in vitro Assays for the Identification and Characteriz
  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Found
  • Investigating the Impact of Ripk1 Inhibition on Cellular Models of Sepsis: A Technical Guide - Benchchem. (URL: )
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (URL: )
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
  • Necrotic Cell De
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • The Role of GSK's RIPK1 Inhibitors in the Regulation of Necroptosis: A Technical Guide - Benchchem. (URL: )
  • Necroptosis Signaling Pathway - Cre
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: )
  • Necroptosis | Abcam. (URL: )
  • Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regul
  • What are RIPK1 stimul
  • necroptotic signaling pathway Gene Ontology Term (GO:0097527). (URL: )
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: )
  • Necroptosis Assay - Cre
  • A New Perspective on The Potential Application of Ripk1 in the Tre
  • Inflammation and Immunology Models - Sygn
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: )
  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: )
  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening - ACS Public
  • Small-Molecule Receptor-Interacting Protein 1 (RIP1)
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: )
  • A phenotypic cell-based compound screen identifies 356 necroptosis...
  • Advances in RIPK1 kinase inhibitors - Frontiers. (URL: )
  • Assays for necroptosis and activity of RIP kinases - PubMed - NIH. (URL: )
  • Necroptosis and other non-apoptotic cell de
  • Assessing Cell Health: Necroptosis - Bio-Radi
  • 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - ChemicalBook. (URL: )
  • 3-(3-METHOXYPHENYL)
  • RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - Frontiers. (URL: )
  • The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone - Benchchem. (URL: [Link])

  • Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC. (URL: )
  • Synthesis method for 3-methoxypropiophenone - Eureka | P
  • Synthesis of 3-(3-methoxyphenyl)-propanol - PrepChem.com. (URL: )
  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH. (URL: )
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 3'-Methoxypropiophenone | 37951-49-8 - Sigma-Aldrich. (URL: )
  • 898774-98-6 | 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone | ChemScene. (URL: )
  • 3-(3-Methoxyphenyl)propionic acid - Chem-Impex. (URL: )
  • 3-Methoxytyramine - Wikipedia. (URL: )

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of a drug candidate. As a Senior Application Scientist, I frequently evaluate advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of a drug candidate. As a Senior Application Scientist, I frequently evaluate advanced intermediates to determine their viability in lead optimization. 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898774-98-6) is a highly specialized, fluorinated diaryl compound that serves as a privileged scaffold in pharmaceutical synthesis [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight constraints, and structural logic. By deconstructing its molecular architecture, we can understand the causality behind its exceptional utility in drug design, particularly in enhancing metabolic stability and modulating lipophilicity.

Molecular Architecture & Physicochemical Properties

The utility of a building block is fundamentally governed by its physicochemical parameters. At a molecular weight of 308.30 g/mol , this compound occupies a strategic "sweet spot" in drug development. It is large enough to provide significant three-dimensional structural complexity and binding affinity, yet leaves approximately ~190 Da of molecular weight "budget" before reaching the Lipinski limit of 500 Da. This allows medicinal chemists ample room to append solubilizing groups or target-specific pharmacophores.

Quantitative Data Summary

The following tables summarize the core physicochemical properties and drug-likeness parameters of the compound.

Table 1: Core Physicochemical Properties

Property Value Scientific Implication
CAS Number 898774-98-6 Unique identifier for commercial sourcing [1].
Molecular Formula C₁₇H₁₅F₃O₂ Indicates high carbon/fluorine ratio, driving lipophilicity.
Molecular Weight 308.30 g/mol Optimal for lead optimization; allows further functionalization.
Topological Polar Surface Area 26.30 Ų Excellent membrane permeability (well below the 140 Ų limit).
Rotatable Bonds 6 Provides conformational flexibility to adapt to binding pockets.

| Predicted XLogP3 | ~4.2 | High lipophilicity, ideal for CNS penetration or hydrophobic pockets. |

Table 2: Lipinski's Rule of Five Compliance

Parameter Rule Threshold Compound Value Status
Molecular Weight ≤ 500 Da 308.30 Da Pass
Lipophilicity (LogP) ≤ 5.0 ~4.2 Pass
H-Bond Donors ≤ 5 0 Pass

| H-Bond Acceptors | ≤ 10 | 2 (O atoms) | Pass |

Mechanistic Role in Drug Design

To understand why this specific molecule is synthesized and utilized, we must analyze the causality behind its three primary structural motifs:

  • The 3'-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a hallmark of modern drug design [2]. Because the van der Waals radius of a trifluoromethyl group (1.70 Å) is significantly larger than that of a methyl group (1.44 Å), it effectively fills hydrophobic pockets in target proteins. More importantly, its extreme electronegativity shields adjacent aromatic positions from cytochrome P450-mediated oxidation, drastically increasing the metabolic half-life of the resulting drug.

  • The 3-Methoxy (-OCH₃) Group: This group acts as a targeted hydrogen bond acceptor (HBA). From a synthetic standpoint, it serves as a masked phenol; it can be selectively demethylated (e.g., using BBr₃) in later stages of synthesis to yield a hydroxyl group, providing a reactive handle for attaching PEG chains or basic amines.

  • The Propiophenone Scaffold: Propiophenones are privileged structures with documented biological activities, ranging from antifungal to anti-inflammatory properties[3]. The ketone acts as a versatile electrophilic center, readily undergoing reductive amination to form secondary amines—a ubiquitous motif in neuroactive and cardiovascular drugs.

G Compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (MW: 308.30 g/mol) CF3 3'-Trifluoromethyl Group (-CF3) Compound->CF3 Methoxy 3-Methoxy Group (-OCH3) Compound->Methoxy Propiophenone Propiophenone Scaffold Compound->Propiophenone CF3_Effect Increases Lipophilicity Enhances Metabolic Stability CF3->CF3_Effect Methoxy_Effect H-Bond Acceptor Electronic Modulation Methoxy->Methoxy_Effect Prop_Effect Conformational Flexibility Reactive Ketone Center Propiophenone->Prop_Effect

Figure 1: Pharmacophore mapping and structural logic of the compound.

Experimental Methodologies

A core tenet of rigorous application science is the reliance on self-validating experimental systems. Because computational models can occasionally miscalculate the dipole moments induced by strongly electron-withdrawing -CF₃ groups, empirical validation of physicochemical properties is mandatory.

Protocol 1: Chromatographic Purity Assessment (HPLC-UV)

Before any physicochemical profiling, the integrity of the building block must be verified.

  • Causality: The extended conjugation of the propiophenone system provides a highly robust chromophore, making UV detection at 254 nm the optimal choice for ensuring a high signal-to-noise ratio.

  • Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

  • Step 2: Inject 5 µL onto a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Step 3: Elute using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical here; it suppresses the ionization of trace basic impurities, ensuring sharp, symmetrical peaks.

  • Step 4: Monitor absorbance at 254 nm and integrate the peak area to confirm ≥98% purity.

Protocol 2: Empirical Determination of LogP (Shake-Flask Method)

To validate the predicted XLogP3 of ~4.2, a highly controlled shake-flask protocol is required.

  • Step 1 (Mutual Saturation): Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate solvents leads to volume shifts during the experiment, skewing concentration calculations.

  • Step 2 (Dissolution): Dissolve exactly 5.0 mg of the compound in 5.0 mL of the saturated octanol phase.

  • Step 3 (Equilibration): Add 5.0 mL of the saturated aqueous phase. Shake the biphasic system mechanically at 25°C for 24 hours. Causality: Highly lipophilic fluorinated compounds require extended time to reach true thermodynamic equilibrium.

  • Step 4 (Phase Separation): Centrifuge the mixture at 3000 x g for 15 minutes. Causality: The high density of the fluorinated compound can cause micro-emulsions at the interface. Centrifugation resolves this, preventing artificial inflation of the aqueous concentration reading.

  • Step 5 (Quantification & Calculation): Carefully extract aliquots from both phases. Quantify the concentration in each phase using the HPLC-UV method from Protocol 1. Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

G Step1 1. Preparation Saturate Octanol & Water Step2 2. Dissolution Dissolve Compound in Octanol Step1->Step2 Step3 3. Equilibration Shake at 25°C for 24h Step2->Step3 Step4 4. Separation Centrifuge to Separate Phases Step3->Step4 Step5 5. Quantification HPLC-UV Analysis of Both Phases Step4->Step5 Step6 6. Calculation LogP = log([Octanol]/[Water]) Step5->Step6

Figure 2: Step-by-step experimental workflow for LogP determination.

Conclusion

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone is far more than a simple chemical catalog entry; it is a rationally designed scaffold optimized for modern medicinal chemistry. Its molecular weight of 308.30 g/mol perfectly balances structural complexity with Lipinski compliance. By leveraging the metabolic shielding of its trifluoromethyl group, the electronic versatility of its methoxy group, and the reactive potential of its propiophenone core, researchers can effectively utilize this compound to accelerate the discovery of robust, bioavailable therapeutics.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL: [Link]

  • Title: Isolation and antifungal activity of kakuol, a propiophenone derivative from Asarum sieboldii rhizome Source: PubMed (National Institutes of Health) URL: [Link]

Foundational

A Technical Guide to the Preliminary Toxicity and Safety Profile of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals Introduction The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with the early-stage assessment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with the early-stage assessment of its safety and toxicity profile being a critical determinant of its future development. This guide provides a comprehensive framework for establishing the preliminary toxicity and safety profile of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone. As a Senior Application Scientist, the methodologies outlined herein are grounded in established regulatory guidelines and best practices to ensure scientific integrity and the generation of robust, decision-enabling data.

Chemical Identity and Structure
  • Chemical Name: 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

  • CAS Number: 37951-49-8 (for the parent compound 3-Methoxypropiophenone)

  • Molecular Formula: C17H15F3O2

  • Molecular Weight: 324.29 g/mol

  • Structure: alt text

    (Note: A placeholder for the chemical structure is provided. The precise structure should be confirmed and inserted here.)

While the provided CAS number pertains to a related compound, it is crucial to establish the unique identifier for the specific trifluoromethylpropiophenone derivative for accurate literature and database searches. The structural features, including the methoxy and trifluoromethyl groups, will influence its metabolic fate and potential toxicological properties.

Rationale for Toxicity and Safety Profiling in Drug Development

Preclinical safety assessment is a cornerstone of drug development, designed to identify potential hazards and characterize the toxicological properties of a new chemical entity before it is administered to humans.[1][2] The primary objectives of these early-stage studies are:

  • Hazard Identification: To determine the potential adverse effects of the compound on biological systems.[2]

  • Dose-Response Assessment: To establish a relationship between the dose administered and the observed toxic effects.

  • Target Organ Identification: To identify specific organs or systems that may be susceptible to the compound's toxicity.[1]

  • Determination of a Safe Starting Dose for Clinical Trials: To inform the selection of a safe initial dose for first-in-human studies.[1]

A thorough and well-designed preliminary toxicity and safety profiling program is not only a regulatory requirement but also a critical step in mitigating risks and making informed decisions about the continued development of a drug candidate.[2]

Scope of this Technical Guide

This technical guide will detail a strategic and phased approach to evaluating the preliminary toxicity and safety of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone. The focus will be on a core battery of in vitro and in vivo assays that are fundamental to an initial safety assessment. These include assessments of cytotoxicity, genotoxicity, acute systemic toxicity, and safety pharmacology.

In Vitro Toxicity Assessment

In vitro assays are rapid, cost-effective, and ethically preferable methods for the initial screening of a compound's toxic potential.[3] They provide valuable data on cellular-level effects and can help prioritize compounds for further in vivo testing.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[4] These assays are often the first step in a toxicity screening cascade.

2.1.1 Principle and Rationale

The principle behind many cytotoxicity assays is the measurement of a cellular parameter that distinguishes viable cells from dead or dying cells.[4][5] Common endpoints include membrane integrity, metabolic activity, and DNA content.[4][5] The choice of assay depends on the suspected mechanism of toxicity and the cell type being used. The MTT assay, which measures mitochondrial reductase activity, is a widely used and robust method for assessing cell viability.[3]

2.1.2 Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the compound's intended therapeutic target)

  • Complete cell culture medium

  • 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (a known cytotoxic agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

2.1.3 Data Interpretation

The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle control. An IC50 (half-maximal inhibitory concentration) value can be calculated to quantify the cytotoxic potency of the compound.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[6] Such damage can have serious long-term health consequences, including cancer.

2.2.1 Principle and Rationale for the Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method for identifying substances that can produce genetic damage leading to gene mutations.[7] The test utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[7][8] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.[7][8] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[6][8]

2.2.2 Experimental Workflow: Bacterial Reverse Mutation Test (Ames Test)

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., TA98, TA100) mix Mix Bacteria, Compound, and S9 Mix (or buffer) strain->mix compound Test Compound Dilutions compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Vehicle Control count->compare assess Assess Mutagenic Potential compare->assess

Caption: Workflow of the Ames Test for assessing mutagenicity.

2.2.3 Principle and Rationale for the in vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.[9][10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[11] An increase in the frequency of micronucleated cells indicates that the compound has the potential to induce chromosomal damage.[12] The use of cytochalasin B to block cytokinesis results in binucleated cells, which ensures that only cells that have undergone mitosis are scored for micronuclei.[9][10]

2.2.4 Experimental Protocol: In Vitro Micronucleus Assay

This assay is often conducted in accordance with OECD Test Guideline 487.[13]

Materials:

  • Mammalian cell line (e.g., CHO, TK6) or primary human lymphocytes[12]

  • Complete cell culture medium

  • 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive controls (a known clastogen and a known aneugen)

  • Cytochalasin B solution

  • Hypotonic KCl solution

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa or a fluorescent dye)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density and then expose them to various concentrations of the test compound, vehicle control, and positive controls, both with and without metabolic activation (S9).[12]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage.

  • Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Hypotonic Treatment: Treat the cells with a hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells with a suitable fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10]

In Vivo Acute Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism. Acute toxicity studies provide information on the potential health hazards that may arise from a short-term exposure to a substance.[14]

Rationale and Regulatory Context

Acute oral toxicity studies are typically conducted in rodents to determine the median lethal dose (LD50) and to identify signs of toxicity.[14] The data from these studies are used for classification and labeling of the chemical and to inform dose selection for subsequent repeat-dose toxicity studies.[14] Several OECD guidelines describe methods for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (UDP) (OECD 425).[15] The UDP is often preferred as it uses fewer animals.[16]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The UDP is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[16]

3.2.1 Animal Model Selection and Justification

Rats are a commonly used species for acute oral toxicity testing.[17] The strain should be well-characterized, and animals should be of a specific age and weight range. Typically, female rats are used as they are often slightly more sensitive.[17]

3.2.2 Dosing Regimen and Observation Parameters

The test substance is administered by oral gavage.[17] Animals are fasted prior to dosing to promote absorption.[17] Following administration, animals are observed for signs of toxicity and mortality for at least 14 days.[18]

Key Observation Parameters:

  • Changes in skin, fur, eyes, and mucous membranes

  • Respiratory, circulatory, autonomic, and central nervous system effects

  • Somatomotor activity and behavior patterns

  • Tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma[14]

  • Body weight changes

  • Time of death[14]

3.2.3 Data Analysis and LD50 Estimation

The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes (survival or death) at the different dose levels.

Clinical Observations and Gross Pathology

At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any macroscopic pathological changes in organs and tissues.[14]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[19][20] The core battery of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems.[20][21]

Core Battery Assays: An Overview

The core battery of safety pharmacology studies is a set of tests designed to assess the effects of a drug candidate on major physiological systems.[21] These studies are crucial for identifying potential adverse effects that could be life-threatening.

In Vitro hERG Assay

4.2.1 Rationale for Assessing Cardiovascular Risk

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in the repolarization of the cardiac action potential.[22][23] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[22] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of cardiovascular safety assessment.

4.2.2 Experimental Protocol: Patch Clamp Electrophysiology

Manual or automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22]

Materials:

  • HEK293 cells stably expressing the hERG channel[22][23]

  • Extracellular and intracellular recording solutions[23]

  • 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (a known hERG inhibitor, e.g., E-4031)[22]

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[24][25]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the effect on the hERG current.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate an IC50 value.

In Vivo Central Nervous System (CNS) Safety Assessment

4.3.1 Rationale and Key Parameters

CNS safety assessment aims to identify any adverse effects of a compound on the central nervous system, such as changes in behavior, coordination, and sensory or motor function.[21][26] The Irwin test is a commonly used observational method for this purpose.[26][27]

4.3.2 Experimental Protocol: Irwin Test

The Irwin test is a systematic observational screen that assesses a range of behavioral and physiological parameters in rodents.[27][28]

Procedure:

  • Animal Dosing: Administer the test compound to a group of animals (typically rats or mice) at various dose levels.

  • Observation: A trained observer systematically scores a range of parameters at specified time points after dosing.

  • Parameters Assessed: The Irwin test battery includes assessments of:

    • Behavioral: Alertness, grooming, stereotypy, passivity, vocalization.

    • Neurological: Tremors, convulsions, gait, righting reflex, grip strength.

    • Autonomic: Salivation, lacrimation, pupil size, body temperature.

Irwin_Test_Workflow cluster_dosing Dosing and Observation cluster_parameters Parameter Assessment cluster_analysis Data Analysis dosing Administer Test Compound to Rodents observation Systematic Observation at Predefined Time Points dosing->observation behavioral Behavioral Observations observation->behavioral neurological Neurological Assessments observation->neurological autonomic Autonomic Functions observation->autonomic scoring Score and Record Observations behavioral->scoring neurological->scoring autonomic->scoring comparison Compare to Vehicle Control scoring->comparison profile Generate CNS Safety Profile comparison->profile

Caption: Workflow of the Irwin Test for CNS safety assessment.

Data Synthesis and Risk Assessment

The final step in the preliminary toxicity and safety profiling is to integrate the data from all the assays to form a comprehensive safety profile of the compound.

Tabular Summary of Findings
AssayEndpoint(s) MeasuredKey Findings (Example)
In Vitro Cytotoxicity (MTT) Cell Viability (IC50)IC50 = 50 µM in HepG2 cells
Ames Test Bacterial Reverse MutationNegative in all strains, with and without S9 activation
In Vitro Micronucleus Micronucleus FormationNo significant increase in micronucleated cells
Acute Oral Toxicity (UDP) LD50, Clinical SignsLD50 > 2000 mg/kg in rats; no significant clinical signs
hERG Assay hERG Channel Inhibition (IC50)IC50 > 30 µM
Irwin Test Behavioral and Neurological EffectsNo significant effects at doses up to 100 mg/kg
Integrated Safety Profile and Recommendations for Further Studies

Based on the example data presented above, 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone exhibits a favorable preliminary safety profile. It does not appear to be cytotoxic at lower concentrations, is not genotoxic in the assays conducted, has low acute oral toxicity, does not significantly inhibit the hERG channel, and does not produce any overt CNS effects at the doses tested.

Recommendations for Further Studies:

  • Proceed with repeat-dose toxicity studies in a rodent and non-rodent species to assess potential target organ toxicity after longer-term exposure.

  • Conduct a more comprehensive safety pharmacology evaluation, including respiratory and cardiovascular assessments in vivo.

  • Initiate ADME (absorption, distribution, metabolism, and excretion) studies to understand the pharmacokinetic and pharmacodynamic properties of the compound.

This integrated assessment provides a solid foundation for making a " go/no-go " decision on the continued development of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone and for designing the next phase of preclinical safety studies.

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Irwin Test. Vivotecnia. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Safety Pharmacology. IITRI. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • Core battery safety pharmacology testing - An assessment of its utility in early drug development. PubMed. [Link]

  • Irwin Test (modified) model. Zyro. [Link]

  • Test No. 401: Acute Oral Toxicity. OECD. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Core Battery. ERBC. [Link]

  • In vitro cytotoxicity assay. Bio-protocol. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Irwin Test in Rats & Mice. Melior Discovery. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. LinkedIn. [Link]

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018). SciSpace. [Link]

  • The Ames test: a methodological short review. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • A Systematic Assessment of Robustness in CNS Safety Pharmacology. bioRxiv. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. PMC. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • The in vitro micronucleus technique. CRPR. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem.it. [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link]

  • FDA Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Pharmaron. [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Acute toxicity testing of chemicAls: opportunities to avoid redundant testing and use alternative approaches. NC3Rs. [Link]

  • Preclinical Safety Assessment: A Critical Step in Drug Development. NorthEast BioLab. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration. [Link]

  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Pathways of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

A Technical Whitepaper for Drug Development Professionals Executive Summary The compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS No. 898774-98-6) is a highly specialized synthetic building block and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS No. 898774-98-6) is a highly specialized synthetic building block and pharmacological scaffold[1]. Characterized by its propiophenone backbone, this molecule integrates two distinct functional moieties: a metabolically labile 3-methoxy group and a highly stable 3'-trifluoromethyl group. This whitepaper provides an in-depth mechanistic analysis of its predicted metabolic pathways and outlines a self-validating in vitro pharmacokinetic (PK) protocol designed to quantify its hepatic clearance and structural biotransformation.

Structural Rationale & Predictive Metabolism

In rational drug design, the strategic placement of functional groups dictates both the pharmacodynamic target engagement and the pharmacokinetic half-life. The architecture of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone offers a textbook example of divergent metabolic stability.

  • The Trifluoromethyl (-CF₃) Group: Located at the 3'-position of the acetophenone-derived ring, the -CF₃ group serves as a metabolic shield. By replacing a metabolically susceptible C-H bond with a highly electronegative and sterically demanding C-F bond, it prevents cytochrome P450 (CYP)-mediated aromatic hydroxylation at that site. Furthermore, the -CF₃ group significantly enhances the compound's overall lipophilicity, which can improve membrane permeability and target binding affinity[2].

  • The Methoxy (-OCH₃) Group: Situated on the distal phenyl ring, the 3-methoxy group is the primary target for Phase I metabolism. Methoxyarenes are classic substrates for CYP450 enzymes (predominantly CYP2D6 and CYP2C9). These enzymes catalyze O-demethylation by hydroxylating the methyl carbon, forming an unstable hemiacetal intermediate that spontaneously cleaves to release formaldehyde, yielding a reactive phenol derivative[3].

  • The Propiophenone Carbonyl: The ketone moiety bridging the aromatic systems is susceptible to Phase I reduction. Aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs) can reduce this carbonyl to a secondary alcohol, altering the molecule's three-dimensional conformation and increasing its hydrophilicity.

Mechanistic Pathways of Biotransformation

The biotransformation of this compound follows a bifurcated Phase I pathway, eventually converging into Phase II conjugation. The generation of the phenolic metabolite via O-demethylation exposes a hydroxyl group that is rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for glucuronidation, facilitating renal excretion.

MetabolicPathway Parent 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (Parent Compound) O_Demethyl O-Demethylated Metabolite (Phenol Derivative) Parent->O_Demethyl CYP2D6 / CYP2C9 (O-Demethylation) Carbonyl_Red Reduced Metabolite (Secondary Alcohol) Parent->Carbonyl_Red AKRs / SDRs (Carbonyl Reduction) Dual_Metabolite O-Demethylated + Reduced Metabolite O_Demethyl->Dual_Metabolite AKRs / SDRs Phase2_Gluc Glucuronide Conjugate (Phase II Excretion) O_Demethyl->Phase2_Gluc UGTs (Glucuronidation) Carbonyl_Red->Dual_Metabolite CYP2D6 / CYP2C9 Dual_Metabolite->Phase2_Gluc UGTs (Glucuronidation)

Phase I and Phase II metabolic biotransformation pathways of the parent propiophenone.

Experimental Pharmacokinetics: Self-Validating HLM Protocol

To empirically determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, a Human Liver Microsome (HLM) stability assay is required. The following protocol is engineered as a self-validating system , ensuring that any data generated is internally controlled for enzymatic viability, matrix effects, and chemical degradation.

Step-by-Step Methodology

1. Reagent Preparation & System Setup:

  • Rationale: The substrate must be tested at a concentration of 1 µM. This ensures the reaction operates under first-order kinetics (where [S]≪Km​ ), allowing for accurate calculation of intrinsic clearance.

  • Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 100 µM in 50% acetonitrile, then spike into 0.1 M phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM. Keep final DMSO concentration ≤0.1% to prevent CYP inhibition.

2. Internal Controls (The Self-Validating Mechanism):

  • Positive Control: Run a parallel incubation with Dextromethorphan (a known CYP2D6 substrate) to verify the metabolic competence of the specific HLM batch.

  • Negative Control: Run an incubation of the test compound without the NADPH regenerating system. Causality: If depletion occurs in the negative control, it indicates chemical instability or non-CYP mediated degradation rather than enzymatic metabolism.

3. Incubation Phase:

  • Pre-warm the HLM suspension (final protein concentration: 0.5 mg/mL) and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

4. Quenching and Extraction:

  • At specific timepoints (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction matrix.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., 100 ng/mL Propranolol).

  • Causality: The cold organic solvent instantaneously denatures the CYP enzymes, halting the reaction precisely at the target second. Simultaneously, it precipitates microsomal proteins, preventing LC column clogging during downstream analysis. The IS corrects for any volumetric losses or matrix ionization suppression during MS analysis.

5. Centrifugation & LC-MS/MS:

  • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to autosampler vials for LC-MS/MS quantification.

PKWorkflow Step1 Compound Prep (1 µM, <0.1% DMSO) Step2 HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 Reaction Quenching (Cold ACN + IS) Step2->Step3 Timepoints: 0, 15, 30, 45, 60m Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 PK Calculation (CLint, t1/2) Step5->Step6

Self-validating experimental workflow for in vitro HLM stability profiling.

Quantitative Data & Analytical Parameters

To ensure reproducibility across laboratories, the physicochemical properties and the specific LC-MS/MS parameters required for the detection of the parent compound are summarized below.

Table 1: Physicochemical Properties & Predicted PK Parameters

ParameterValue / PredictionRationale / Source
Molecular Formula C₁₇H₁₅F₃O₂Standard chemical characterization[1].
Molecular Weight 308.30 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5)[1].
LogP (Predicted) ~4.2High lipophilicity driven by the -CF₃ group[2].
H-Bond Donors / Acceptors 0 / 2Favorable for passive membrane permeability.
Predicted Hepatic Clearance Moderate to HighDriven by rapid CYP-mediated O-demethylation of the methoxy group[3].

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analytical ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]+ 309.1 m/z
Primary Product Ion (Quantifier) 173.1 m/z (Cleavage of the propionyl bond)
Secondary Product Ion (Qualifier) 135.1 m/z
Collision Energy (CE) 25 eV
Mobile Phase A 0.1% Formic Acid in Optima LC/MS Water
Mobile Phase B 0.1% Formic Acid in Optima LC/MS Acetonitrile
Chromatographic Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)

Conclusion

The pharmacokinetic profile of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone is defined by the interplay between its highly stable trifluoromethyl moiety and its metabolically vulnerable methoxy group. By employing the self-validating HLM protocol and LC-MS/MS parameters outlined in this guide, researchers can accurately quantify its intrinsic clearance and isolate its primary phenolic and reduced metabolites. Understanding these specific biotransformations is critical for optimizing this scaffold in downstream medicinal chemistry campaigns.

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 898774-98-6 Molecular Formula: C₁₇H₁₅F₃O₂ (MW: 308.30 g/mol )

Introduction & Mechanistic Rationale

The synthesis of highly functionalized diarylpropanones (dihydrochalcones) is a critical workflow in medicinal chemistry, as these scaffolds frequently serve as versatile intermediates or active pharmaceutical ingredients. This application note details a robust, field-proven, two-step protocol for the synthesis of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone .

Rather than relying on rigid, low-yield historical methods, this protocol is engineered around two highly efficient transformations: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective Catalytic Transfer Hydrogenation (CTH) .

Mechanistic Causality of Experimental Choices
  • Step 1: Claisen-Schmidt Condensation: The reaction relies on the generation of an enolate from 3-(trifluoromethyl)acetophenone. The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position increases the acidity of the α-protons, facilitating rapid enolate formation using an aqueous NaOH catalyst. Subsequent nucleophilic attack on 3-methoxybenzaldehyde yields a β-hydroxy ketone, which undergoes spontaneous E1cB dehydration driven by the thermodynamic stability of the resulting conjugated (E)-chalcone system[1].

  • Step 2: Chemoselective Catalytic Transfer Hydrogenation (CTH): The primary challenge in reducing α,β-unsaturated ketones is avoiding the over-reduction of the carbonyl group to a secondary alcohol. While high-pressure H₂ gas over Pd/C often lacks this chemoselectivity, CTH using ammonium formate provides a superior alternative. Ammonium formate decomposes on the palladium surface to generate a controlled, steady state of active hydrogen species. This kinetic control selectively saturates the electron-deficient alkene while leaving the carbonyl group fully intact[2].

Experimental Workflow & Logic Visualization

SynthesisWorkflow SM1 3-(Trifluoromethyl)acetophenone + 3-Methoxybenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH/H2O, 0 °C to rt) SM1->Step1 Int1 Intermediate: (E)-Chalcone (C17H13F3O2) Step1->Int1 Aldol Addition & E1cB Dehydration Logic1 Mechanistic Causality: Enolate formation driven by CF3 electron withdrawal Step1->Logic1 Step2 Step 2: Catalytic Transfer Hydrogenation (10% Pd/C, HCOONH4, MeOH, 50 °C) Int1->Step2 Prod Target: 3-(3-Methoxyphenyl)-3'- trifluoromethylpropiophenone Step2->Prod Chemoselective Reduction Logic2 Chemoselectivity: HCOONH4/Pd selectively reduces C=C, preserving C=O Step2->Logic2

Caption: Workflow for the 2-step synthesis of the target diarylpropanone, highlighting mechanistic logic.

Quantitative Data & Materials

Table 1: Stoichiometry and Reagent Specifications (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountOperational Role
3-(Trifluoromethyl)acetophenone188.151.01.88 g (1.51 mL)Electrophilic Enolate Precursor
3-Methoxybenzaldehyde136.151.01.36 g (1.22 mL)Aldehyde Acceptor
NaOH (20% w/v aq. solution)40.001.22.4 mLBase Catalyst
Ethanol (Absolute)46.07Solvent20.0 mLReaction Medium (Step 1)
Chalcone Intermediate306.281.01.53 g (5.0 mmol scale)Isolated Intermediate
Ammonium Formate63.065.01.58 gMild Hydrogen Donor
10% Palladium on Carbon-10% w/w150 mgHeterogeneous Catalyst
Methanol (Anhydrous)32.04Solvent30.0 mLReaction Medium (Step 2)

Step-by-Step Laboratory Protocols

Step 1: Synthesis of the (E)-Chalcone Intermediate

(E)-3-(3-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-(trifluoromethyl)acetophenone (1.88 g, 10.0 mmol) and 3-methoxybenzaldehyde (1.36 g, 10.0 mmol).

  • Solvation: Add 20 mL of absolute ethanol to the flask and stir to ensure complete dissolution. Cool the mixture to 0–5 °C using an ice-water bath to control the initial exothermic enolate formation.

  • Catalyst Addition: Dropwise, add 2.4 mL of a 20% w/v aqueous NaOH solution over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours. Causality Note: The extended stirring at room temperature ensures the complete E1cB dehydration of the intermediate β-hydroxy ketone to the thermodynamically stable trans-alkene.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is self-validating when the starting materials (Rf ~0.7 and ~0.65) are consumed, and a distinct, brightly UV-active yellow spot (Rf ~0.60) appears.

  • Workup & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water. A precipitate will form. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) followed by ice-cold ethanol (10 mL) to remove unreacted traces.

  • Purification: Dry the solid under a vacuum to afford the pure chalcone intermediate.

Step 2: Chemoselective Catalytic Transfer Hydrogenation (CTH)

3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

  • Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the isolated chalcone intermediate (1.53 g, 5.0 mmol) in 30 mL of anhydrous methanol.

  • Catalyst Loading: Carefully add 150 mg of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with nitrogen before and after addition, or add the catalyst to the solvent pool to prevent ignition.

  • Hydrogen Donor Addition: Add ammonium formate (1.58 g, 25.0 mmol) in a single portion.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 2 to 3 hours. Causality Note: At 50 °C, ammonium formate efficiently decomposes into NH₃, CO₂, and H₂ on the Pd surface. This temperature provides the optimal kinetic window to reduce the C=C bond while preventing the reduction of the C=O bond.

  • In-Process Control (IPC): Confirm completion via LC-MS or TLC. The UV-active chalcone spot (Rf ~0.60) must completely convert to a slightly lower, less conjugated spot (Rf ~0.50).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (40 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the resulting residue in EtOAc (50 mL) and wash with distilled water (2 × 20 mL) to remove residual ammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound.

Analytical Characterization & Self-Validation System

To ensure the protocol operates as a self-validating system, the isolated product must be verified against the specific diagnostic metrics outlined below. The persistence of the carbonyl peak in ¹³C NMR is the definitive proof of chemoselectivity.

Table 2: Expected Analytical Characterization Metrics

Analytical TechniqueTarget Metric / SignalDiagnostic Significance
TLC (Hexane:EtOAc 8:2) Rf ~0.50Confirms conversion of the conjugated chalcone to the saturated ketone.
¹H NMR (400 MHz, CDCl₃) δ 3.80 (s, 3H, -OCH₃)Validates the structural integrity of the methoxy ether group.
¹H NMR (400 MHz, CDCl₃) δ 3.05 (t, 2H), 3.35 (t, 2H)Validates the reduction of the alkene to the saturated alkyl chain (Ar-CH₂-CH₂-CO-).
¹³C NMR (100 MHz, CDCl₃) δ ~198.5 (C=O)Critical Validation: Confirms the preservation of the carbonyl group (no over-reduction to alcohol).
HRMS (ESI-TOF) m/z 309.1102 [M+H]⁺Validates the exact mass of the target compound (C₁₇H₁₅F₃O₂).

References

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones. Journal of Chemical Research, 2006(9), 584-585.[Link]

  • Ovonramwen, O. B., Owolabi, B. J., & Oviawe, A. P. (2019). Recent Advances in Chalcones: Synthesis, Transformation and Pharmacological Activities. Asian Journal of Chemical Sciences, 6(3), 1-16.[Link]

Sources

Application

using 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone as a precursor in organic synthesis

Application Note: 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone as a Privileged Precursor in Medicinal Chemistry Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone as a Privileged Precursor in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Rationale

The compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898774-98-6) is a highly versatile, fluorinated β -aryl ketone building block. In medicinal chemistry, the strategic placement of functional groups on this scaffold offers significant advantages:

  • Trifluoromethyl (-CF 3​ ) Group: Positioned on the acetophenone ring, it acts as a robust bioisostere that enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and blocks cytochrome P450-mediated oxidative metabolism at that site.

  • 3-Methoxyphenyl Moiety: Provides a flexible handle for late-stage diversification. For instance, the methoxy ether can be cleaved with BBr 3​ to yield a phenol, opening pathways for subsequent alkylation or cross-coupling.

This application note details validated, self-validating protocols for converting this precursor into high-value pharmacological scaffolds, specifically targeting 1,3-diarylpropylamines (found in antimuscarinics like tolterodine[1]) and chiral 1,3-diarylpropanols .

G A 3-(3-Methoxyphenyl)-3'- trifluoromethylpropiophenone (Precursor) B 1,3-Diarylpropylamines (Reductive Amination) A->B NaBH(OAc)3, Amine C Chiral 1,3-Diarylpropanols (CBS Reduction) A->C Borane, CBS Catalyst D α-Functionalized Ketones (Enolate Alkylation) A->D LDA, Alkyl Halide

Figure 1: Synthetic utility of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone.

Core Experimental Workflows

Workflow A: Synthesis of 1,3-Diarylpropylamines via Direct Reductive Amination

1,3-Diarylpropylamines are privileged pharmacophores[2]. The direct reductive amination of our target propiophenone utilizes Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) to install the amine functionality[1].

Causality of Experimental Choices:

  • Reducing Agent: NaBH(OAc) 3​ is chosen over NaBH 4​ or NaBH 3​ CN because of its exquisite chemoselectivity. It does not reduce the starting ketone at room temperature, ensuring that hydride transfer only occurs after the transient imine/hemiaminal intermediate is formed .

  • Solvent: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) due to the higher solubility of the borohydride species and a slightly higher boiling point, which facilitates mild heating if steric hindrance slows imine formation.

  • Acid Promoter: Glacial acetic acid is added to maintain a pH of 4–5. This protonates the carbonyl oxygen (enhancing electrophilicity for amine attack) and protonates the resulting imine, activating it for reduction.

G K Ketone Precursor (Stable) I Imine Intermediate (Transient) K->I Primary Amine AcOH (pH 4-5) A 1,3-Diarylpropylamine (Target) I->A NaBH(OAc)3 Selective Reduction

Figure 2: Mechanistic pathway for the reductive amination of the propiophenone precursor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (1.0 mmol, 308.3 mg) in anhydrous DCE (10 mL).

  • Amine Addition: Add the desired primary amine (1.2 mmol) followed by glacial acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 30 minutes to allow pre-formation of the imine intermediate.

  • Reduction: Add NaBH(OAc) 3​ (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Stepwise addition prevents rapid evolution of hydrogen gas (if trace moisture is present) and controls the exotherm.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The ketone precursor ( Rf​ ~0.6) should disappear, replaced by a more polar amine spot ( Rf​ ~0.2, which stains positive with ninhydrin). LC-MS should indicate the expected [M+H]+ mass.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ (10 mL) to neutralize the acetic acid and decompose excess hydride. Extract with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO 2​ , DCM/MeOH gradient) to isolate the pure 1,3-diarylpropylamine.

Workflow B: Enantioselective CBS Reduction to Chiral 1,3-Diarylpropanols

Chiral 1,3-diarylpropanols are critical intermediates for synthesizing ether-linked therapeutics. The Corey-Bakshi-Shibata (CBS) reduction provides high enantioselectivity for this transformation.

Causality of Experimental Choices:

  • Catalyst: The (R)- or (S)-Me-CBS oxazaborolidine catalyst is used. The steric disparity between the rigid 3-trifluoromethylphenyl group and the flexible 2-(3-methoxyphenyl)ethyl chain allows the catalyst to effectively differentiate the two faces of the ketone .

  • Temperature Control: The reaction is strictly maintained at -20 °C. At higher temperatures, the uncatalyzed background reduction by borane competes with the catalyzed pathway, drastically reducing the enantiomeric excess (ee).

  • Borane Source: Borane-dimethyl sulfide (BH 3​ ·SMe 2​ ) is preferred over BH 3​ ·THF due to its higher concentration and stability, providing more reproducible hydride delivery.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (R)-Me-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Addition: Add BH 3​ ·SMe 2​ (1.2 mmol, 2.0 M in THF, 0.6 mL) to the catalyst solution and stir for 15 minutes at -20 °C to form the active catalyst-borane complex.

  • Ketone Addition (Self-Validation): Dissolve the propiophenone precursor (1.0 mmol, 308.3 mg) in anhydrous THF (3 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump. Logic: Slow addition ensures the unreacted ketone concentration remains low, preventing background uncatalyzed reduction and maximizing ee.

  • Completion: Stir for an additional 2 hours at -20 °C. Monitor by LC-MS until the ketone mass (m/z 309 [M+H]+ ) is fully converted to the alcohol (m/z 311 [M+H]+ ).

  • Quenching: Quench carefully with methanol (2 mL) at -20 °C to destroy excess borane (caution: H 2​ evolution). Allow the mixture to warm to room temperature.

  • Isolation: Concentrate the solvent, partition between EtOAc and 1M HCl, wash with brine, dry (MgSO 4​ ), and purify via silica gel chromatography. Determine ee via chiral HPLC.

Quantitative Data Summary

To facilitate experimental planning, the expected outcomes and parameters for functionalizing this specific building block are summarized below.

TransformationReagentsTime (h)Temp (°C)Typical Yield (%)Purity/ee (%)
Reductive Amination (Primary Amine)NaBH(OAc) 3​ , AcOH, DCE12 - 1620 (RT)82 - 89>98% (LC-MS)
Reductive Amination (Secondary Amine)NaBH(OAc) 3​ , AcOH, DCE18 - 244075 - 80>95% (LC-MS)
Asymmetric CBS Reduction(R)-Me-CBS, BH 3​ ·SMe 2​ , THF3-2090 - 9592 - 96% ee
Racemic Reduction (Control)NaBH 4​ , MeOH20 to 20>95N/A (Racemic)

Table 1: Summary of quantitative reaction parameters and expected yields for the functionalization of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Reliable Predictive Model for Stereoselectivity." Angewandte Chemie International Edition, 37(15), 1986-2012. URL:[Link]

  • Giri, A., et al. (2018). "Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine." ACS Omega, 3(12), 17562−17572. URL:[Link]

Sources

Method

Preclinical In Vivo Dosing Protocols for 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone in Murine Models

Executive Summary & Physicochemical Rationale The compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898774-98-6) is a synthetic small molecule characterized by a propiophenone backbone, a methoxy substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898774-98-6) is a synthetic small molecule characterized by a propiophenone backbone, a methoxy substitution, and a trifluoromethyl (-CF3) group. From a pharmacokinetic perspective, the -CF3 group significantly enhances metabolic stability and lipophilicity, suggesting a high propensity for blood-brain barrier (BBB) penetration and a large volume of distribution ( Vd​ ).

However, this high lipophilicity (estimated logP > 3.5) presents a critical challenge for in vivo dosing: the compound is virtually insoluble in standard aqueous vehicles. Administering a poorly formulated lipophilic drug can lead to intravenous precipitation (causing fatal micro-embolisms) or erratic oral absorption, rendering efficacy data useless. Therefore, this application note details a rigorously validated, self-contained workflow for formulating, dosing, and evaluating the pharmacokinetics (PK) and toxicity of this compound in murine models.

Vehicle Formulation & Stability Profiling

Causality of Experimental Choices

To achieve systemic exposure without artificial toxicity, the crystalline lattice of the lipophilic compound must be disrupted using a co-solvent system. We utilize a multi-component vehicle: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline .

  • DMSO acts as the primary solvent to dissolve the active pharmaceutical ingredient (API).

  • PEG400 acts as a co-solvent to keep the API in solution as the DMSO is diluted.

  • Tween-80 is a non-ionic surfactant that lowers surface tension, preventing the compound from crashing out of solution when it hits the aqueous environment of the bloodstream 1[1].

Table 1: Formulation Stability Matrix
Vehicle CompositionAPI SolubilityStability (24h at 25°C)In Vivo Suitability
100% Saline (0.9% NaCl)< 0.01 mg/mLN/A (Immediate Precipitation)Unsuitable
100% DMSO> 50 mg/mLStableToxic (Lethal via IV)
10% DMSO, 90% Saline< 0.1 mg/mLPrecipitates < 5 minUnsuitable
10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline > 5 mg/mL Stable (Clear solution) Optimal for IV/PO
Protocol 1: Step-by-Step Vehicle Preparation (Target: 2.5 mg/mL)

Validation Checkpoint: This protocol is self-validating. If the solution becomes cloudy at Step 4, the formulation has failed and must not be injected.

  • Primary Dissolution: Weigh exactly 2.5 mg of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone powder. Add 100 µL of anhydrous DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO mixture. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure homogenous micelle formation.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing.

  • Quality Control: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a micro-pellet. If clear, the formulation is ready for dosing.

Pharmacokinetic (PK) Profiling via Serial Microsampling

Causality of Experimental Choices

Traditional murine PK studies rely on terminal bleeding (e.g., retro-orbital or cardiac puncture), requiring 3 mice per time point. This introduces severe inter-animal variability, masking the true PK profile of lipophilic drugs. We employ serial tail-vein microsampling (20 µL) , which allows the generation of a complete concentration-time curve from a single mouse 2[2]. This approach inherently validates the data by acting as its own internal biological control and dramatically reduces animal usage 3[3].

PK_Workflow F1 Compound Synthesis CAS 898774-98-6 F2 Vehicle Formulation (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) F1->F2 F3 IV Administration (2 mg/kg) F2->F3 F4 PO Administration (10 mg/kg) F2->F4 S1 Serial Tail Vein Microsampling (20 µL) F3->S1 F4->S1 A1 LC-MS/MS Analysis (Protein Precipitation) S1->A1 P1 PK Parameter Calculation (AUC, t1/2, Cmax, F%) A1->P1

Workflow for formulation, dosing, and pharmacokinetic analysis in murine models.

Protocol 2: In Vivo Dosing and Microsampling
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to oral (PO) dosing. Intravenous (IV) groups do not require fasting.

  • Dosing:

    • IV Cohort (n=4): Administer 2 mg/kg via lateral tail vein injection (dose volume: 4 mL/kg).

    • PO Cohort (n=4): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Microsampling: At time points 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, make a 1 mm incision at the distal tip of the tail.

  • Collection: Use a heparinized capillary tube to collect exactly 20 µL of whole blood.

  • Self-Validating Extraction: Immediately dispense the 20 µL of blood into a pre-chilled microcentrifuge tube containing 100 µL of ice-cold Acetonitrile spiked with 50 ng/mL of an Internal Standard (IS). Causality: Immediate protein precipitation prevents ex vivo enzymatic degradation of the compound, and the IS corrects for any volumetric inaccuracies during the 20 µL capillary draw.

  • Processing: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis.

Table 2: Anticipated PK Parameters & Biological Significance
ParameterSymbolUnitsBiological Significance for Dose Selection
Maximum Concentration Cmax​ ng/mLIndicates peak systemic exposure; dictates acute toxicity thresholds.
Time to Cmax​ Tmax​ hReflects the rate of gastrointestinal absorption (PO dosing).
Area Under Curve AUC0−∞​ ng·h/mLTotal systemic exposure; used to calculate clearance ( CL ).
Half-life t1/2​ hRate of elimination; dictates required dosing frequency for efficacy.
Bioavailability F %Efficiency of oral absorption ( AUCPO​/AUCIV​×DoseIV​/DosePO​ ).

Toxicity & Efficacy Dosing Strategy

Before initiating long-term efficacy models, the Maximum Tolerated Dose (MTD) must be established to define the therapeutic window. Because the trifluoromethylpropiophenone moiety is highly stable, the compound may accumulate upon repeated dosing.

Dose_Selection MTD MTD Determination (7-Day Dose Escalation) Dose Optimal Dose Selection (Below MTD, Above MEC) MTD->Dose PK PK Profiling (Exposure & Half-life) PK->Dose Efficacy In Vivo Efficacy Model (Repeated Dosing) Dose->Efficacy PD Pharmacodynamic Biomarker Readout Efficacy->PD

Logical relationship between PK/PD profiling, toxicity, and efficacy dosing.

Protocol 3: Maximum Tolerated Dose (MTD) Escalation
  • Cohort Setup: Assign mice to three groups (n=3/group): Vehicle Control, 10 mg/kg, and 30 mg/kg.

  • Administration: Administer the compound intraperitoneally (IP) or PO once daily for 7 days.

  • Monitoring Parameters: Record body weight daily. Monitor for clinical signs of CNS toxicity (tremors, ataxia, lethargy)—a critical step given the expected BBB penetrance of the -CF3 group.

  • Validation Checkpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe behavioral anomalies. Efficacy dosing should subsequently be set at 50-75% of the established MTD.

References

  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Profiling... Dovepress. Available at:[Link]

  • Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction. PubMed / Wiley Periodicals. Available at:[Link]

  • Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. PMC / Journal of the American Association for Laboratory Animal Science. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

Welcome to the Application Support Center. The synthesis of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone—a specialized dihydrochalcone derivative—presents unique chemoselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone—a specialized dihydrochalcone derivative—presents unique chemoselectivity challenges. This molecule is synthesized via a two-step sequence: a base-catalyzed Claisen-Schmidt aldol condensation to form an intermediate enone, followed by the regioselective reduction of the carbon–carbon double bond[1].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maximize your overall yield and prevent common side reactions.

Synthesis Workflow Visualization

SynthesisWorkflow A 3'-(Trifluoromethyl) acetophenone + 3-Methoxybenzaldehyde B (E)-Chalcone Intermediate A->B Step 1: Claisen-Schmidt (Base Catalyst) C 3-(3-Methoxyphenyl)-3'- trifluoromethylpropiophenone B->C Step 2: Chemoselective Reduction

Two-step synthesis workflow: Claisen-Schmidt condensation followed by chemoselective reduction.

Part 1: Troubleshooting Step 1 (Claisen-Schmidt Condensation)

Q: Why is my condensation yield low despite prolonged heating in ethanol? A: Prolonged heating in traditional reflux methods often leads to side reactions. Because 3-methoxybenzaldehyde lacks alpha-hydrogens, it acts exclusively as the electrophile, which is intended[2]. However, under extended thermal stress in basic conditions, aldehydes can undergo Cannizzaro disproportionation, and the highly reactive enolate of the acetophenone can trigger self-condensation or oligomerization[2]. To prevent degradation, switch from refluxing in polar solvents to a solvent-free grinding method, which has been shown to increase yields (typically 74-80%+) and drastically reduce reaction times to mere minutes[3].

Q: How do the electronic effects of my specific substituents influence the reaction? A: The 3'-trifluoromethyl (CF₃) group on your acetophenone is strongly electron-withdrawing. This increases the acidity of its alpha-protons, accelerating enolate formation. Conversely, the 3-methoxy group on the benzaldehyde is mildly electron-donating via resonance but electron-withdrawing via induction. This electronic balance ensures the benzaldehyde carbonyl remains sufficiently electrophilic for the initial attack. However, the resulting chalcone is highly electrophilic and prone to Michael addition side-reactions if excess base is present. Maintaining a strict 1:1 stoichiometry is critical[2].

Part 2: Troubleshooting Step 2 (Chemoselective Reduction)

Q: How do I selectively reduce the alkene without reducing the carbonyl or defluorinating the CF₃ group? A: The most common failure point in dihydrochalcone synthesis is the over-reduction of the α,β -unsaturated ketone to a fully saturated alcohol[4]. Standard catalytic hydrogenation (H₂ gas with Pd/C) is kinetically aggressive and often lacks stringent chemoselectivity.

To solve this, you must control the hydrogen donor concentration. Utilizing a transfer hydrogenation system with Pd/C and ammonium formate (HCOONH₄) provides a steady, low-concentration hydrogen source that selectively reduces the C=C bond while leaving the C=O bond intact[5]. Alternatively, a dissolving metal reduction using Zn/HOAc under ultrasonic irradiation provides excellent chemoselectivity via single-electron transfer (SET), which selectively targets the conjugated system over the isolated carbonyl[6].

Troubleshooting Decision Tree

TroubleshootingTree Issue Low Yield in Step 2 (Reduction Phase) OverRed Over-reduction (Alcohol formation) Issue->OverRed NMR shows C=O loss Incomp Incomplete Conversion Issue->Incomp NMR shows C=C remains Sol1 Use Transfer Hydrogenation (Pd/C + HCOONH4) OverRed->Sol1 Sol2 Use Zn/HOAc with Ultrasonic Irradiation OverRed->Sol2 Sol3 Check Catalyst Poisoning & Increase Temp Incomp->Sol3

Troubleshooting decision tree for optimizing the chemoselective reduction step.

Part 3: Quantitative Data on Reduction Methodologies

Selecting the right reduction condition is paramount. The table below summarizes the chemoselectivity and expected yields of various reduction methods applied to chalcone derivatives.

Reduction MethodCatalyst / ReagentsConditionsChemoselectivity (C=C vs C=O)Typical Yield
Catalytic Hydrogenation 10% Pd/C, H₂ gasRoom Temp, 1 atm, MeOHModerate (High risk of over-reduction)60–75%
Transfer Hydrogenation 10% Pd/C, HCOONH₄Reflux, MeOH, 2–4 hExcellent[5]90–97%
Ultrasonic Dissolving Metal Zn dust, HOAcUltrasound, Room Temp, 1 hExcellent[6]85–95%

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these self-validating Standard Operating Procedures (SOPs).

Protocol 1: Solvent-Free Claisen-Schmidt Condensation

Causality: Solvent-free grinding minimizes environmental impact and suppresses Cannizzaro disproportionation by avoiding solvation stabilization of the transition state[3].

  • Preparation: In an agate mortar, add 3'-(trifluoromethyl)acetophenone (1.0 eq, 10 mmol) and solid sodium hydroxide (NaOH, 1.0 eq, powdered)[2].

  • Activation: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous paste.

  • Coupling: Add 3-methoxybenzaldehyde (1.0 eq, 10 mmol) to the mortar.

  • Reaction: Vigorously grind the mixture for 10–15 minutes. The reaction is exothermic.

  • Isolation: Suspend the resulting solid mass in ice-cold water, filter, and wash with cold ethanol to remove residual base[2].

  • Self-Validation Check: The reaction is successful when the mixture transitions from a paste to a distinct solid powder. TLC (Hexane:EtOAc 8:2) should show complete consumption of the acetophenone spot, replaced by a brightly UV-active, lower Rf yellow spot corresponding to the conjugated enone.

Protocol 2: Chemoselective Transfer Hydrogenation

Causality: Ammonium formate decomposes on the Pd surface to yield H₂, CO₂, and NH₃. This slow, in-situ generation of hydrogen prevents the kinetic over-reduction of the carbonyl group[5].

  • Preparation: In a round-bottom flask, dissolve the (E)-chalcone intermediate (1.0 eq, 5 mmol) in anhydrous methanol (20 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq) to the solution under an inert atmosphere (N₂ or Ar) to prevent ignition.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 5.0 eq) in one portion.

  • Reaction: Attach a reflux condenser and gently heat the mixture to reflux for 2–4 hours.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo.

  • Self-Validation Check: The reduction is complete when the yellow color of the chalcone solution fades to colorless. ¹H NMR of the crude product must show the disappearance of the distinct alkene doublet peaks (approx. 7.4–7.8 ppm, J ~ 15.5 Hz) and the appearance of two new triplet-like multiplets (approx. 3.0–3.4 ppm) corresponding to the saturated ethylene bridge.

References

  • Source: researchgate.
  • Source: arkat-usa.
  • Source: researchgate.
  • Source: nih.
  • Source: aip.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Analytical Platforms for the Structural Elucidation of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The structural elucidation of complex diarylpropanone der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The structural elucidation of complex diarylpropanone derivatives, such as 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898774-98-6), requires highly robust analytical platforms. This compound—characterized by a trifluoromethyl-substituted benzoyl moiety and a methoxy-substituted benzyl terminus—presents unique fragmentation challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary mass spectrometry (MS) platforms: GC-EI-MS , LC-ESI-QqQ , and LC-ESI-QTOF . This guide details the causality behind the molecule's fragmentation pathways, provides self-validating experimental protocols, and benchmarks platform performance to assist laboratories in selecting the optimal workflow for structural verification and quantification.

Mechanistic Fragmentation Causality (The "Why")

Understanding the intrinsic fragmentation behavior of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone is critical before selecting an analytical platform. Under collision-induced dissociation (CID) or electron ionization (EI), the molecule exhibits highly predictable, structurally diagnostic bond cleavages.

  • Alpha-Cleavage (m/z 173.02): The highly electronegative trifluoromethyl group withdraws electron density from the aromatic ring, stabilizing the formation of the 3-trifluoromethylbenzoyl cation. Cleavage of the Cα​−Cβ​ bond adjacent to the carbonyl yields this dominant fragment[1].

  • Beta-Cleavage (m/z 121.06): Cleavage of the alkyl chain yields the 3-methoxybenzyl cation.

  • Tropylium Ion Formation (m/z 91.05): The 3-methoxybenzyl cation (m/z 121.06) undergoes a well-documented rearrangement. The loss of formaldehyde ( CH2​O , 30 Da) from the methoxy group results in the highly stable aromatic tropylium ion ( C7​H7+​ )[2].

Fragmentation M [M+H]+ m/z 309.1102 F1 Alpha-Cleavage m/z 173.02 M->F1 - C9H11O F2 Beta-Cleavage m/z 121.06 M->F2 - C10H8F3O F3 Loss of H2O m/z 291.10 M->F3 - H2O F4 Tropylium Ion m/z 91.05 F2->F4 - CH2O

Figure 1: Fragmentation pathway of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone.

Objective Platform Comparison

To accurately characterize this compound, laboratories must choose between hard ionization (EI) and soft ionization (ESI) techniques coupled with varying mass analyzers.

Table 1: Performance Comparison of Analytical Platforms
FeatureGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-QTOF (High-Res)
Ionization Physics Hard (70 eV Electron Impact)Soft (Electrospray Ionization)Soft (Electrospray Ionization)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 5 ppm)
Precursor Ion Stability Weak / Often Absent ( M+∙ )Highly Stable ( [M+H]+ )Highly Stable ( [M+H]+ )
Primary Utility Spectral library matchingTargeted quantification (MRM)Unknown screening, exact mass
Typical LOD 10 - 50 ng/mL0.1 - 1 ng/mL1 - 5 ng/mL
Table 2: High-Resolution Fragment Ion Signatures (QTOF Data)

Data generated via ESI+ CID at 20 eV collision energy.

Fragment IonExact Mass (m/z)Elemental FormulaMechanistic Origin
Precursor 309.1102 C17​H16​F3​O2+​ Protonated molecular ion
Product 1 291.1000 C17​H14​F3​O+ Neutral loss of water ( H2​O )
Product 2 173.0214 C8​H4​F3​O+ Alpha-cleavage at carbonyl
Product 3 121.0653 C8​H9​O+ Beta-cleavage of alkyl chain
Product 4 91.0548 C7​H7+​ Tropylium ion via CH2​O loss

Expert Insight: While GC-EI-MS provides excellent reproducibility for library matching, the hard 70 eV ionization often obliterates the molecular ion of propiophenone derivatives[1]. For definitive structural proof, LC-ESI-QTOF is vastly superior due to its sub-5 ppm mass accuracy, which unambiguously confirms the presence of the trifluoromethyl group via exact mass defect analysis[3].

Self-Validating Experimental Protocols

Trustworthy analytical science relies on self-validating systems. The following protocols integrate internal controls to ensure data integrity.

Protocol A: LC-ESI-QTOF Exact Mass Determination

Objective: Unambiguous structural confirmation and fragmentation mapping.

  • Sample Preparation & Internal Control: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Self-Validation Step: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., Propiophenone- d5​ ). This controls for matrix-induced ion suppression and validates ESI spray stability.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, drying gas to 250°C at 10 L/min.

  • Mass Acquisition: Operate the QTOF in MS/MS mode. Isolate m/z 309.1 in the quadrupole and apply a collision energy ramp (10–30 eV) in the collision cell.

  • Data Processing: Calculate the mass error of the m/z 173.0214 fragment. Validation: The run is only accepted if the internal standard mass error is < 5 ppm.

Workflow S1 Sample Prep Spike ISTD S2 UHPLC C18 Column S1->S2 S3 Ionization ESI+ Source S2->S3 S4 Mass Analysis Q-TOF MS/MS S3->S4 S5 Data Processing Exact Mass S4->S5

Figure 2: Self-validating LC-ESI-QTOF experimental workflow for exact mass determination.

Protocol B: GC-EI-MS Library Matching

Objective: Rapid screening and cross-referencing against legacy forensic/toxicology databases.

  • System Suitability (Self-Validation): Prior to injection, infuse Perfluorotributylamine (PFTBA) tune mix. The system is validated only if the m/z 69, 219, and 502 ions meet the target relative abundance ratios (100%, >35%, >1%), ensuring the 70 eV filament is operating correctly.

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a concentration of 10 µg/mL. (Note: Underivatized analysis is standard for stable propiophenones[1]).

  • Chromatography: Inject 1 µL (split 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Hold at 80°C for 1 min, ramp at 15°C/min to 280°C.

  • Mass Acquisition: Set the EI source to 230°C and the quadrupole to 150°C. Scan from m/z 40 to 400.

Conclusion

For the analysis of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, LC-ESI-QTOF provides the highest degree of structural confidence. The ability to track the exact mass of the C8​H4​F3​O+ (m/z 173.0214) alpha-cleavage fragment and the C7​H7+​ (m/z 91.0548) tropylium ion ensures that both the trifluoromethyl-benzoyl and the methoxy-benzyl moieties are unambiguously identified. While GC-EI-MS remains a workhorse for library matching, its aggressive fragmentation limits its utility for de novo structural elucidation of novel diarylpropanones.

References

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry Spectroscopy Online (2014). URL:[Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Forensic Chemistry / ResearchGate (2020). URL:[Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions ResearchGate (2012). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone

As a Senior Application Scientist, I recognize that handling specialized fluorinated aromatic ketones like 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone requires safety protocols that go far beyond generic laborato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated aromatic ketones like 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone requires safety protocols that go far beyond generic laboratory guidelines. Frequently utilized as a critical intermediate in drug development and medicinal chemistry, this compound presents unique physicochemical hazards.

This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and scientists. Our goal is to ensure absolute safety and logistical efficiency by understanding the causality behind every protective measure.

Hazard Assessment & Mechanistic Toxicology

To build a robust safety culture, personnel must understand why specific Personal Protective Equipment (PPE) is required. The hazards of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone are directly tied to its molecular structure:

  • Enhanced Lipophilicity: The presence of the trifluoromethyl (-CF3) group significantly increases the molecule's partition coefficient (LogP). If the substance contacts the skin, its lipophilic nature allows it to rapidly cross the lipid bilayer of cellular membranes, increasing the risk of systemic absorption.

  • Dermal and Ocular Irritation: The propiophenone core can act as a direct irritant to mucosal membranes and the respiratory tract.

  • Aerosolization Risk: While it exists as a solid at room temperature, the transfer of fine powders poses a severe inhalation hazard if electrostatic dispersion occurs.

Table 1: Physical Properties & Hazard Metrics

Property / MetricValue / Description
Chemical Name 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone
CAS Number 898774-98-6[1]
Molecular Formula C17H15F3O2[1]
Molecular Weight 308.30 g/mol [1]
Primary Hazards Skin Irritation, Eye Irritation, Respiratory System Irritation
Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous, site-specific hazard assessment[2].

Table 2: PPE Selection and Mechanistic Causality

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or ButylNitrile provides basic dexterity, but the compound's high lipophilicity and the organic solvents typically used to dissolve it (e.g., DCM, DMSO) can degrade nitrile rapidly. The outer heavier glove prevents solvent-mediated permeation[2].
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles + Face shieldStandard safety glasses lack orbital seals. Goggles prevent micro-particulate ingress during powder transfer, and the face shield protects against splash hazards during solvent addition[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apronKnit cuffs prevent exposure at the vulnerable wrist gap. The apron provides an impermeable barrier against accidental spills of the solubilized compound, preventing it from soaking through to the skin[2].
Respiratory N95/P100 particulate respirator (if handled outside a closed system)Prevents inhalation of aerosolized micro-powders. However, the primary engineering control must always be a certified chemical fume hood[2].
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. This means incorporating checks that confirm a step was executed safely before moving to the next. The American Chemical Society (ACS) emphasizes the RAMP framework (Recognize, Assess, Minimize, Prepare) for all laboratory procedures[3].

Step 1: Pre-Operation Verification

  • Action: Verify that the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm).

  • Validation: Do not rely solely on digital monitors. Tape a small strip of a Kimwipe to the sash to visually confirm continuous inward airflow.

Step 2: PPE Donning & Inspection

  • Action: Equip the PPE matrix specified in Table 2.

  • Validation: Perform an inflation test on the outer Neoprene/Butyl gloves to check for invisible micro-tears before putting them on[2].

Step 3: Material Transfer & Weighing

  • Action: Tare the receiving vial inside the fume hood. Use an anti-static weighing spatula to transfer the 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone powder.

  • Causality: Fine powders of lipophilic compounds are highly susceptible to electrostatic dispersion, which can lead to invisible contamination of the hood deck.

  • Validation: Inspect the balance area with a UV flashlight (if applicable) or visually ensure no stray powder remains outside the vial.

Step 4: Solubilization

  • Action: Add the required organic solvent (e.g., DMSO for biological assays, DCM for synthesis) dropwise.

  • Causality: Rapid solvent addition can cause kinetic expulsion or localized exothermic reactions, aerosolizing the compound.

  • Validation: Visually confirm complete dissolution (a clear, homogenous solution) before capping the vial.

Step 5: Sealing and Transport

  • Action: Seal the primary vial with Parafilm and place it inside a secondary, shatter-proof container.

  • Validation: Invert the sealed secondary container once over a secondary spill tray to confirm there are no leaks before removing it from the fume hood.

G A 1. Pre-Operation Verify Hood & Don PPE B 2. Material Transfer Anti-static Weighing A->B Airflow Validated C 3. Solubilization Slow Solvent Addition B->C Closed System D 4. Experimental Application Sealed Secondary Containment C->D Complete Dissolution E 5. Decontamination Triple-Rinse Protocol D->E Post-Assay F 6. Waste Disposal Halogenated Segregation E->F Verified Clean

Safety and handling workflow for fluorinated propiophenone derivatives.

Spill Response & Decontamination

In the event of an accidental release, follow the emergency protocols outlined in Prudent Practices in the Laboratory[4]:

  • Isolate: Immediately evacuate the 5-foot radius around the spill.

  • Contain: If the compound is in powder form, gently cover it with damp paper towels (using a high-boiling, non-reactive solvent like mineral oil or water) to suppress dust generation. If solubilized, deploy universal chemical absorbent pads.

  • Neutralize/Decontaminate: Wipe the affected surface with a solvent known to dissolve the compound (e.g., ethanol), followed by a 10% sodium hypochlorite (bleach) wash to degrade residual organics, and finish with a distilled water rinse.

  • Validate: Perform a final wipe with a dry Kimwipe. The surface is considered decontaminated only after this triple-rinse protocol is complete.

Waste Disposal Plan
  • Segregation: Do NOT dispose of this compound in general organic waste streams. Due to the trifluoromethyl group, it must be strictly classified as Halogenated Organic Waste [4].

  • Causality: Mixing halogenated waste with non-halogenated waste alters the flash point and combustion profile, complicating incineration and potentially violating environmental regulations.

  • Destruction: Store in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy. Disposal must be executed via high-temperature incineration by a certified hazardous waste contractor to ensure the complete cleavage of the highly stable C-F bonds.

References
  • ChemScene. "898774-98-6 | 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone". ChemScene.
  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions". ACS.org.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory". NCBI Bookshelf - NIH.
  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC - NIH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.